

Application Notes and Protocols for Bismuth-213 SPECT Imaging in Biodistribution Studies

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Compound of Interest

Compound Name: Bismuth-213

Cat. No.: B1240523

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **Bismuth-213** (^{213}Bi) in Single Photon Emission Computed Tomography (SPECT) for biodistribution studies. This document is intended to guide researchers in the radiolabeling of targeting vectors, performing preclinical imaging, and analyzing the resulting biodistribution data.

Introduction to Bismuth-213 for SPECT Imaging

Bismuth-213 is an alpha-emitting radionuclide with a short half-life of 45.6 minutes, making it a promising candidate for targeted alpha therapy (TAT).^{[1][2]} A key advantage of ^{213}Bi is the concurrent emission of a 440 keV gamma photon in 26% of its decays, which allows for in vivo imaging using SPECT.^{[3][4]} This "theranostic" capability enables the visualization of the radiopharmaceutical's biodistribution, which is crucial for dosimetry calculations and for assessing the targeting efficacy of novel drug candidates.^{[1][5]}

SPECT imaging with ^{213}Bi presents unique challenges due to the high energy of the gamma emission, necessitating the use of specialized high-energy collimators for optimal image resolution and quality.^{[1][6]} Despite these challenges, preclinical studies have successfully demonstrated the feasibility of high-resolution ^{213}Bi SPECT for quantifying tissue uptake and clearance kinetics.^{[6][7][8]}

Key Properties of Bismuth-213

Property	Value	Reference
Half-life	45.6 minutes	[1][2]
Decay Mode	97.8% β - decay to ^{213}Po , 2.2% α decay to ^{209}Tl	[1][3]
Primary Alpha Emission (from daughter)	8.375 MeV (from ^{213}Po)	[1]
Principal Gamma Emission for SPECT	440.5 keV (25.94% abundance)	[3]
Other Emissions	77 and 79 keV X-rays	[6]

Experimental Protocols

Production and Elution of Bismuth-213

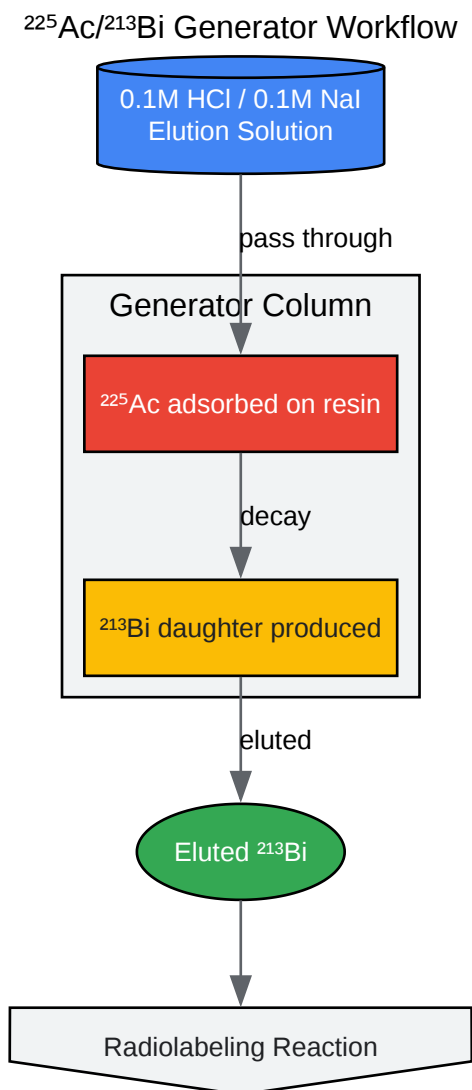
Bismuth-213 is typically obtained from an Actinium-225 (^{225}Ac)/ ^{213}Bi generator.[1][9] The parent radionuclide, ^{225}Ac (half-life 9.9 days), is adsorbed onto a resin, and the daughter, ^{213}Bi , is selectively eluted.

Protocol for ^{213}Bi Elution:

- **Generator Preparation:** Obtain a certified $^{225}\text{Ac}/^{213}\text{Bi}$ generator. These generators commonly use a cation exchange resin like AG MP-50.[10]
- **Elution Solution:** Prepare a sterile solution of 0.1 M hydrochloric acid (HCl) / 0.1 M sodium iodide (NaI).
- **Elution Process:** Pass the elution solution through the generator column to elute the ^{213}Bi . The iodide forms a complex with bismuth, allowing it to pass through the resin while the actinium remains bound.
- **Activity Measurement:** Measure the activity of the eluted ^{213}Bi using a calibrated dose calibrator.

- Quality Control: The eluted ^{213}Bi should be used promptly for radiolabeling due to its short half-life.

A diagram of the $^{225}\text{Ac}/^{213}\text{Bi}$ generator system is provided below.



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Caption: Workflow for eluting ^{213}Bi from a $^{225}\text{Ac}/^{213}\text{Bi}$ generator.

Radiolabeling of Targeting Vectors

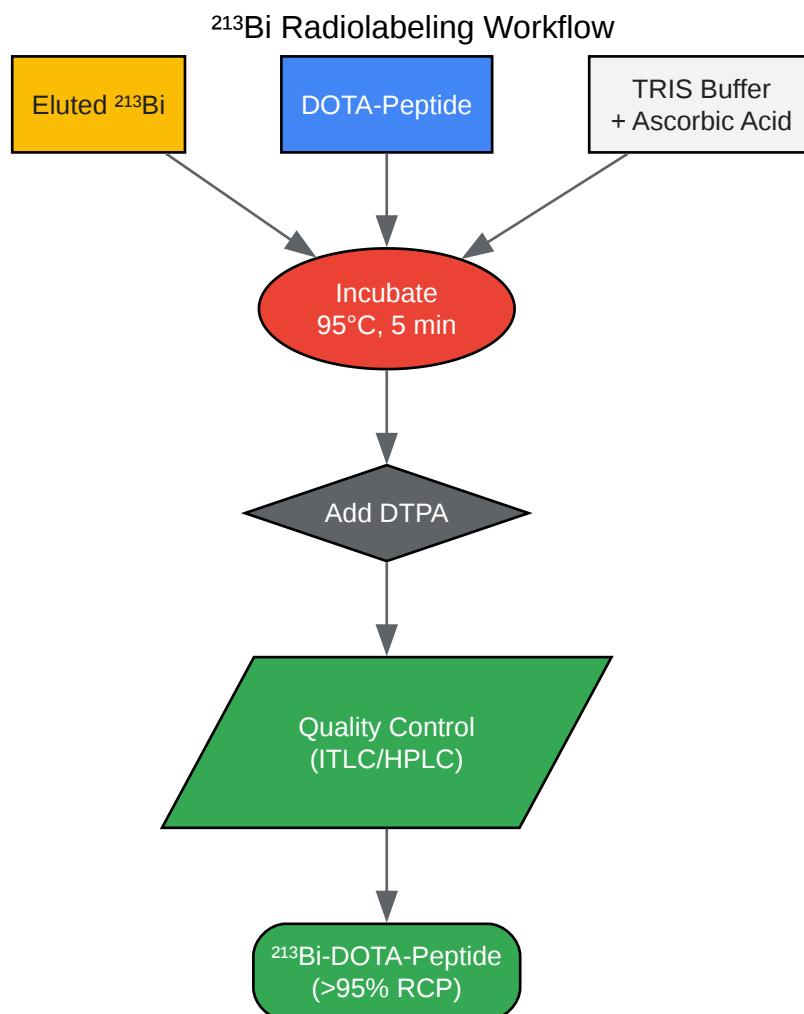
Targeting molecules such as peptides and antibodies are conjugated with a bifunctional chelator (e.g., DOTA, DTPA) to stably bind ^{213}Bi .[\[1\]](#)[\[11\]](#)

Protocol for Radiolabeling with ^{213}Bi -DOTA-peptide (e.g., DOTATATE):

- Reagents and Buffers:
 - DOTA-conjugated peptide (e.g., DOTATATE)
 - Eluted ^{213}Bi in 0.1 M HCl/0.1 M NaI
 - TRIS buffer (0.15 M, pH 8.3)
 - Ascorbic acid (to prevent radiolysis)
 - DTPA solution (50 nmol, to quench the reaction)
- Reaction Setup:
 - In a sterile reaction vial, combine at least 3.5 nmol of the DOTA-peptide with the eluted ^{213}Bi (e.g., 100 MBq).[\[12\]](#)
 - Add TRIS buffer to adjust the pH to approximately 8.3.[\[12\]](#)
 - Add ascorbic acid to a final concentration of at least 0.9 mmol/L to minimize radiation damage to the peptide.[\[12\]](#)
 - The total reaction volume is typically around 800 μL .[\[12\]](#)
- Incubation:
 - Incubate the reaction mixture at 95°C for 5 minutes.[\[12\]](#)
- Quenching:
 - After incubation, add 50 nmol of DTPA to chelate any remaining free ^{213}Bi and stop the labeling reaction.[\[12\]](#)

- Quality Control:
 - Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[\[12\]](#)
 - For ITLC, a common mobile phase is 0.1 M citrate buffer (pH 6). In this system, the labeled peptide remains at the origin ($R_f=0$), while free ^{213}Bi moves with the solvent front ($R_f=1$).[\[13\]](#)
 - A radiochemical purity of >95% is generally required for in vivo studies.

A diagram illustrating the radiolabeling process is shown below.



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Caption: Step-by-step workflow for radiolabeling a DOTA-peptide with ²¹³Bi.

Preclinical SPECT Imaging and Biodistribution

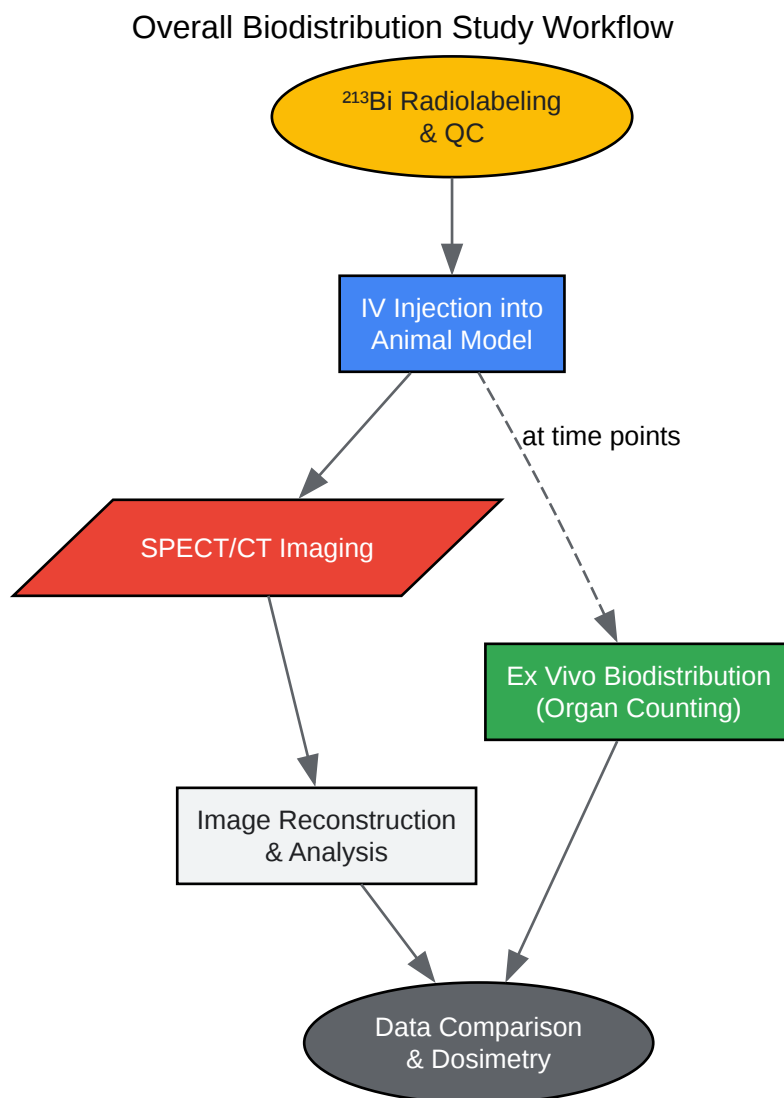
Animal Model:

- Use appropriate tumor-bearing animal models (e.g., mice with xenografts) relevant to the targeting vector.[6]

Protocol for In Vivo Imaging and Biodistribution:

- Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
- Injection: Administer a known amount of the ^{213}Bi -labeled compound (e.g., 3-7 MBq for mice) via intravenous tail vein injection.[\[6\]](#)[\[8\]](#)
- SPECT Acquisition:
 - Position the animal in the SPECT scanner.
 - Use a SPECT system equipped with a high-energy collimator suitable for 440 keV photons.[\[6\]](#)
 - Set the energy window for the 440 keV photopeak (e.g., $440 \text{ keV} \pm 10\%$).[\[4\]](#) Some studies also use a combined window with the 79 keV X-ray peak.[\[6\]](#)
 - Acquire dynamic or static images at desired time points post-injection (p.i.), for instance, 5, 15, 45, and 90 minutes p.i.[\[14\]](#)
 - Acquisition parameters will vary by system but may include settings like 30-60 iterations and 4-8 subsets for reconstruction.[\[6\]](#)
- CT Scan: Perform a co-registered CT scan for anatomical reference and attenuation correction.
- Ex Vivo Biodistribution (for validation):
 - At the end of the imaging session or at specific time points, euthanize the animals.
 - Dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, tumor, etc.).
 - Weigh each sample and measure the radioactivity using a gamma counter.
 - Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

A diagram of the overall experimental workflow is presented below.



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Caption: Workflow for a ^{213}Bi SPECT biodistribution study.

Data Presentation and Analysis

Biodistribution data should be presented clearly to allow for comparison across different time points and compounds.

Biodistribution of Free ^{213}Bi in Mice

This table summarizes the biodistribution of intravenously injected, non-chelated ^{213}Bi .

Organ	%ID/g at 5 min p.i.	%ID/g at 15 min p.i.
Blood	5.9	1.4
Kidneys	24.8	18.3
Liver	10.9	16.0
Spleen	4.9	6.0

Data sourced from a study in
SCID mice.[\[15\]](#)

Biodistribution of ^{213}Bi -BSA in Mice

This table shows the biodistribution of ^{213}Bi chelated to bovine serum albumin (BSA), a model protein.

Organ	%ID/g at 15 min p.i.	%ID/g at 45 min p.i.	%ID/g at 90 min p.i.	%ID/g at 180 min p.i.
Blood	12.5 ± 1.5	8.0 ± 1.0	4.5 ± 0.5	2.0 ± 0.2
Heart	4.0 ± 0.5	2.5 ± 0.3	1.5 ± 0.2	0.8 ± 0.1
Lungs	6.0 ± 0.8	3.5 ± 0.4	2.0 ± 0.3	1.0 ± 0.1
Liver	5.0 ± 0.6	6.0 ± 0.7	7.0 ± 0.9	6.5 ± 0.8
Spleen	2.5 ± 0.3	3.0 ± 0.4	3.5 ± 0.4	3.0 ± 0.3
Kidneys	7.0 ± 0.9	8.0 ± 1.0	9.0 ± 1.1	8.0 ± 1.0

Data are
expressed as
mean ± SD.
Sourced from a
study in mice.

[\[14\]](#)

Biodistribution of a Targeted Radiopharmaceutical: [²¹³Bi-DOTA,Tyr³]-octreotate

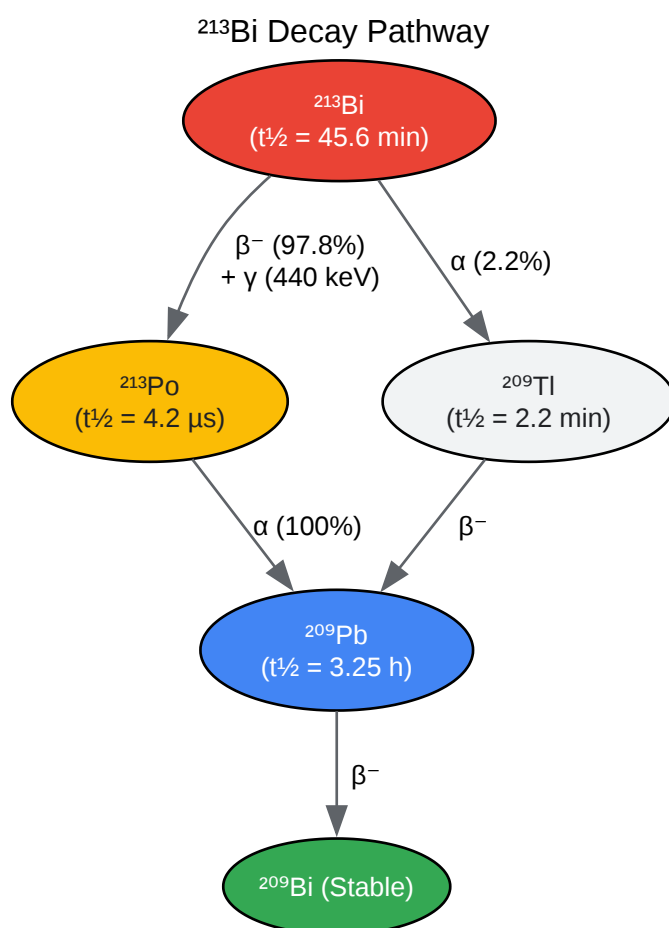
This table presents data for a targeted peptide in a tumor-bearing mouse model.

Organ/Tissue	%ID at 38 min p.i.
Tumor	5.3
Kidney	1.9

Data from an ex vivo experiment in a mouse
with a CA20948 tumor xenograft.[\[6\]](#)[\[16\]](#)

Signaling Pathways and Decay Scheme Bismuth-213 Decay Pathway

The decay of ^{213}Bi is complex, involving a primary beta decay to Polonium-213, which is the main source of therapeutic alpha particles. The gamma emission used for SPECT originates from the de-excitation of the ^{213}Po nucleus.



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Caption: Simplified decay scheme of **Bismuth-213**.

Conclusion

Bismuth-213 SPECT imaging is a valuable tool for the preclinical evaluation of targeted alpha therapies. It provides essential information on the in vivo behavior of radiopharmaceuticals, enabling researchers to assess tumor targeting, off-target accumulation, and clearance

kinetics. By following detailed protocols for radiolabeling, imaging, and data analysis, drug development professionals can effectively utilize this theranostic radionuclide to advance novel cancer treatments.

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